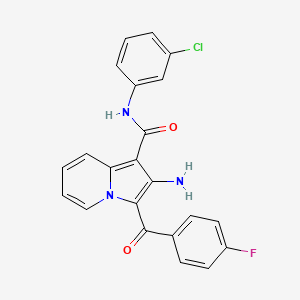

2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O2/c23-14-4-3-5-16(12-14)26-22(29)18-17-6-1-2-11-27(17)20(19(18)25)21(28)13-7-9-15(24)10-8-13/h1-12H,25H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIANZAWRZRMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the 3-chlorophenyl and 4-fluorobenzoyl groups. The final step involves the addition of the amino group to complete the structure.

Preparation of Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative.

Introduction of 3-Chlorophenyl Group: This step involves a substitution reaction where a 3-chlorophenyl group is introduced to the indolizine core using a chlorinated aromatic compound and a suitable catalyst.

Introduction of 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.

Addition of Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution include halogenating agents and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide exhibit significant antimicrobial properties. These compounds are particularly effective against various bacterial strains, including:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Related derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibacterial agents.

Anti-inflammatory Potential

The compound may also possess anti-inflammatory properties. Specific substituents on the phenyl ring can modulate the activity of transcription factors like NF-κB, which play a crucial role in inflammatory responses. The anti-inflammatory activity can be summarized as follows:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 6.5 ± 1.0 | NF-κB inhibition |

| Related compound | >20 | No significant effect |

These findings suggest that structural modifications can enhance or diminish anti-inflammatory effects, highlighting the importance of molecular design in drug development.

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Antibacterial Efficacy Study : A study evaluated various derivatives against clinical isolates of MRSA. Results indicated that compounds with trifluoromethyl substitutions consistently showed lower MIC values compared to their non-fluorinated counterparts, suggesting a potential for developing new antibacterial agents.

- Inflammation Model Testing : In vivo models demonstrated that certain derivatives significantly reduced inflammatory markers in animal models of arthritis, supporting their therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (Compound A) with structurally related indolizine carboxamides and other aryl-substituted analogs:

*Estimated based on structural similarity to Compound B (replacement of methoxy with fluorine reduces oxygen count by 1 and adds fluorine).

Key Structural and Functional Differences:

Substituent Position Effects: Chlorine Position: Compound A (3-chlorophenyl) vs. Compound B (2-chlorophenyl). Benzoyl Substituents:

- Nitro Groups (C, D) : Increase electrophilicity and reactivity but may reduce bioavailability due to polarity .

Electron-donating groups (methoxy in B) may reduce oxidative degradation but increase susceptibility to cytochrome P450 metabolism .

Lipophilicity and Solubility :

- Compound D’s 4-ethylphenyl group enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

- Compound A’s fluorine atom balances polarity, offering intermediate solubility compared to nitro-substituted analogs.

Synthetic Accessibility :

- Compounds with nitro groups (C, D) require careful handling due to explosive byproducts, whereas fluorine/methoxy derivatives (A, B) are synthetically more straightforward .

Research Findings and Implications

While pharmacological data for Compound A are absent in the provided evidence, insights from analogs suggest:

- Kinase Inhibition Potential: Indolizine carboxamides with electron-withdrawing groups (e.g., nitro in C, D) often target ATP-binding sites in kinases .

- Toxicity Considerations : Nitro groups (C, D) may generate reactive metabolites, necessitating structural optimization for safety .

- Bioisosteric Replacements : Replacing methoxy (B) with fluorine (A) could improve metabolic stability without sacrificing activity, a strategy employed in protease inhibitors .

Biological Activity

The compound 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS Number: 906163-02-8) belongs to the indolizine class of heterocyclic compounds. Its complex structure includes an indolizine core, which is notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C22H15ClFN3O2

- Molecular Weight : 407.8 g/mol

- Structural Features : The compound features a 3-chlorophenyl group and a 4-fluorobenzoyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its potential as an allosteric enhancer of the A1 adenosine receptor. Allosteric enhancers modulate receptor activity without directly activating the receptor, providing a unique approach to drug design .

- Enzymatic Interactions : The indolizine core allows for binding to various enzymes and receptors, potentially inhibiting or modulating their activity.

In Vitro Studies

Research has shown that derivatives of indolizine compounds exhibit significant biological activities, including:

- Anticancer Properties : Various studies have indicated that indolizine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cell culture systems.

Case Study: A1 Adenosine Receptor Interaction

A notable study investigated the structure-activity relationship (SAR) of substituted indolizines as allosteric enhancers for the A1 adenosine receptor. Key findings include:

- Compounds with specific substitutions at the 4-position exhibited enhanced binding affinity and functional activity compared to non-substituted analogs.

- The most active compounds were able to potentiate agonist binding significantly, demonstrating their potential therapeutic applications in conditions where adenosine signaling is disrupted .

Data Table of Biological Activities

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Common synthetic routes include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the indolizine core via cyclization of pyridine derivatives or acetylene precursors. Functionalization steps include introducing the 4-fluorobenzoyl group via Friedel-Crafts acylation and coupling the 3-chlorophenylcarboxamide moiety using carbodiimide-mediated amidation . Optimization strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acylation to enhance electrophilicity.

- Catalysis : Employ Lewis acids (e.g., AlCl₃) for benzoylation reactions to improve regioselectivity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., indolizine C-3 benzoyl protons at δ 7.60–7.69 ppm; aromatic Cl and F groups cause deshielding ).

- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., observed m/z 398 [M+H]⁺ vs. calculated 397.3 g/mol ).

- Elemental Analysis : Validate stoichiometry (e.g., C: 57.40% vs. theoretical 57.43% ).

Q. How can researchers design initial bioactivity screens to evaluate antibacterial or antioxidant potential?

- Methodological Answer :

- Antibacterial Assays : Use agar diffusion (e.g., Staphylococcus aureus, E. coli) with zone-of-inhibition measurements. Include positive controls (e.g., ampicillin) and quantify MIC values .

- Antioxidant Screening : Employ DPPH radical scavenging assays (IC₅₀ calculation) and compare to ascorbic acid .

- Dose-Response Curves : Test concentrations from 1–100 µg/mL to establish potency thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid glucuronidation).

- Structural Analog Testing : Compare derivatives (e.g., 7-amino vs. 2-substituted indolizines) to isolate substituent effects .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., bacterial DNA gyrase vs. antioxidant Nrf2 pathways) .

Q. How can researchers optimize the compound’s selectivity for specific enzyme targets while minimizing off-target effects?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., replace 4-fluoro with 4-nitro to enhance π-π stacking with enzyme pockets) .

- Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to identify binding hotspots.

- In Silico Toxicity Prediction : Use tools like ProTox-II to prioritize analogs with lower hepatotoxicity risk .

Q. What are the challenges in scaling up synthesis, and how can green chemistry principles address them?

- Methodological Answer :

- Challenge : Multi-step synthesis increases waste (e.g., halogenated solvents).

- Solutions :

- Continuous Flow Reactors : Reduce reaction time and solvent volume by 60% .

- Biocatalysis : Replace Friedel-Crafts acylation with lipase-mediated transesterification .

- Solvent Recycling : Implement distillation systems for DMF recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.